molecular formula C9H8BrFO2 B1446685 5-Bromo-2-ethoxy-3-fluorobenzaldehyde CAS No. 1823336-00-0

5-Bromo-2-ethoxy-3-fluorobenzaldehyde

Cat. No.: B1446685
CAS No.: 1823336-00-0
M. Wt: 247.06 g/mol
InChI Key: NPPSKGQPZAWNQL-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-fluorobenzaldehyde is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-3-fluorobenzaldehyde typically involves the bromination, ethoxylation, and fluorination of benzaldehyde derivatives. One common method includes:

    Bromination: Starting with a benzaldehyde derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.

    Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction using ethyl alcohol and a suitable catalyst.

    Fluorination: Fluorination is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: 5-Bromo-2-ethoxy-3-fluorobenzoic acid.

    Reduction: 5-Bromo-2-ethoxy-3-fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-ethoxy-3-fluorobenzaldehyde is used in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-3-fluorobenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine, ethoxy, and fluorine substituents can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluorobenzaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    2-Bromo-5-fluorobenzaldehyde: Different substitution pattern, leading to variations in reactivity and applications.

    5-Bromo-3-ethoxy-2-fluorobenzaldehyde: Similar structure but with different positioning of substituents, affecting its chemical properties.

Uniqueness

5-Bromo-2-ethoxy-3-fluorobenzaldehyde is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of bromine, ethoxy, and fluorine groups allows for diverse chemical transformations and applications in various research fields.

Properties

IUPAC Name

5-bromo-2-ethoxy-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPSKGQPZAWNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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